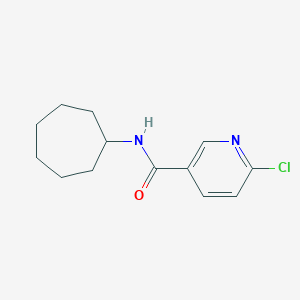

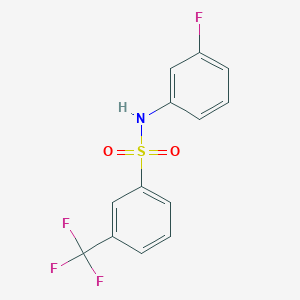

![molecular formula C13H11Cl2NOS B263056 2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide, also known as TCDD, is a highly toxic synthetic organic compound that has been extensively studied due to its potential adverse effects on human health and the environment. TCDD belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs) and is considered one of the most toxic congeners due to its high toxicity, persistence, and bioaccumulation potential.

Mecanismo De Acción

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide exerts its toxic effects through binding to the aryl hydrocarbon receptor (AhR) and activating a series of downstream signaling pathways. This leads to the induction of genes involved in xenobiotic metabolism, inflammation, and cell proliferation, which can ultimately result in adverse health effects.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects, including alterations in gene expression, oxidative stress, inflammation, and immune dysfunction. It has also been linked to reproductive abnormalities, developmental abnormalities, and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide is a highly toxic compound that requires careful handling and disposal. It is also highly persistent and can bioaccumulate in the environment, making it difficult to study in vivo. However, this compound has been extensively studied in vitro and has provided valuable insights into its mechanism of action and potential health effects.

Direcciones Futuras

Future research on 2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide should focus on developing safer alternatives to this highly toxic compound, as well as identifying potential biomarkers of exposure and developing effective strategies for mitigating its adverse health effects. Additionally, further studies are needed to better understand the mechanisms underlying this compound toxicity and to identify potential therapeutic targets for mitigating its adverse effects.

Métodos De Síntesis

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide is synthesized through the chlorination of 2,4-dichlorophenol using a copper-catalyzed reaction. The reaction proceeds through a series of intermediate steps, with the final product being purified using chromatography techniques.

Aplicaciones Científicas De Investigación

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied due to its potential adverse effects on human health and the environment. It has been shown to have a wide range of biological effects, including carcinogenicity, immunotoxicity, and reproductive toxicity. This compound has also been linked to developmental abnormalities and adverse health effects in humans and wildlife.

Propiedades

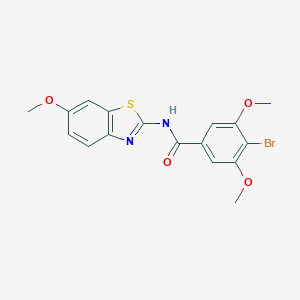

Fórmula molecular |

C13H11Cl2NOS |

|---|---|

Peso molecular |

300.2 g/mol |

Nombre IUPAC |

2,4-dichloro-N-(2-thiophen-2-ylethyl)benzamide |

InChI |

InChI=1S/C13H11Cl2NOS/c14-9-3-4-11(12(15)8-9)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17) |

Clave InChI |

VLVSLLKIIAIUAT-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CSC(=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

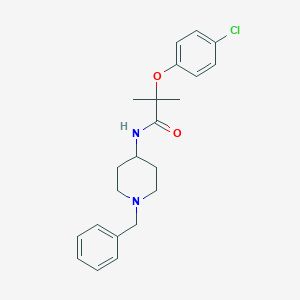

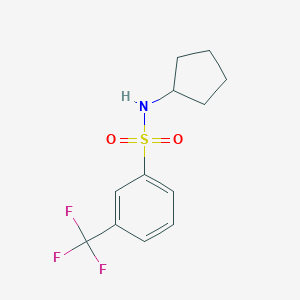

![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)

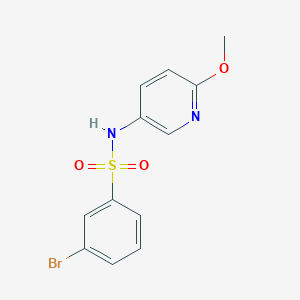

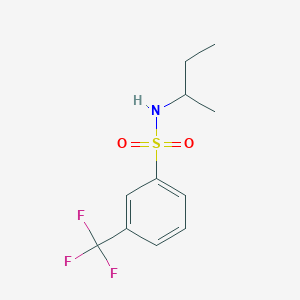

![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)

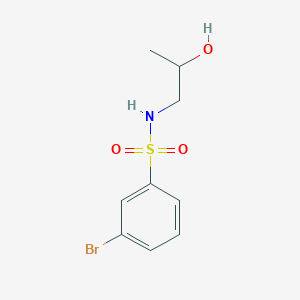

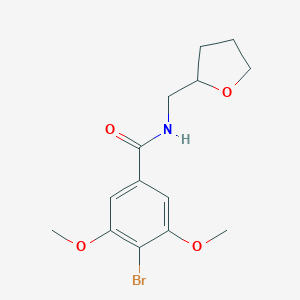

![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)

![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)

![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)